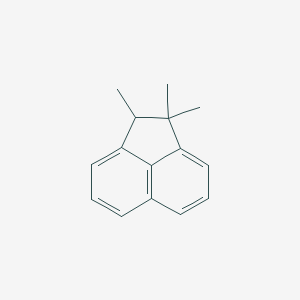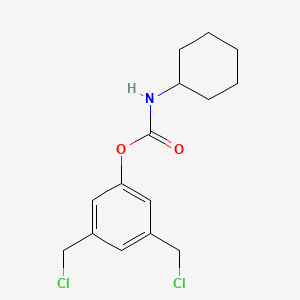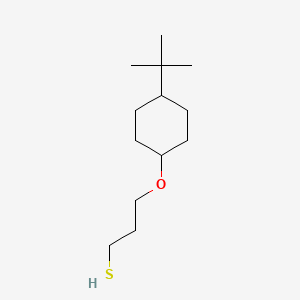
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon It is a derivative of acenaphthylene, characterized by the addition of three methyl groups and the reduction of one of its double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the alkylation of acenaphthylene. One common method is the Friedel-Crafts alkylation, where acenaphthylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, removing double bonds.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in fully hydrogenated hydrocarbons.
Substitution: Yields halogenated or nitrated derivatives.
科学研究应用
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which 1,1,2-Trimethyl-1,2-dihydroacenaphthylene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
Acenaphthene: A parent compound with similar structural features but lacking the additional methyl groups.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another polycyclic aromatic hydrocarbon with a different substitution pattern.
Uniqueness
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
60826-69-9 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
InChI 键 |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
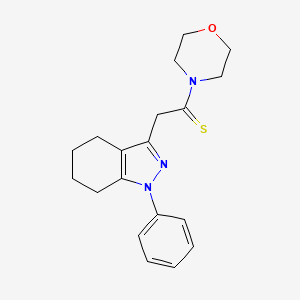
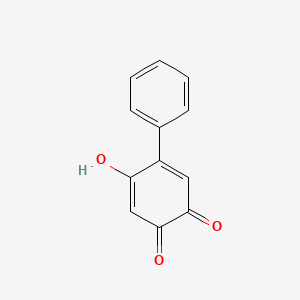
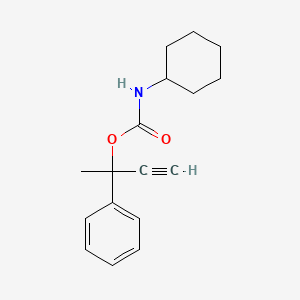
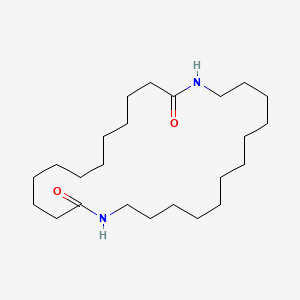
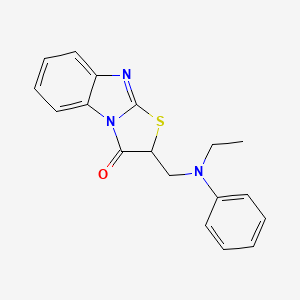
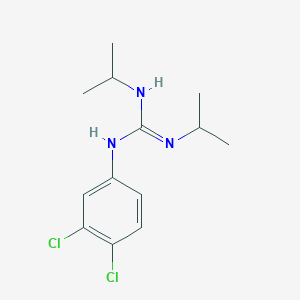

![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
